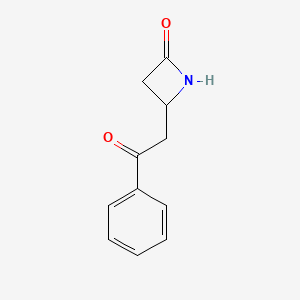
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- is a chemical compound with the molecular formula C11H18N2OS It is known for its unique structure, which includes an epoxy group and a dimethylthiocarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- typically involves the following steps:
Formation of Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.
Introduction of Epoxy Group: The epoxy group is introduced through an epoxidation reaction. This involves the reaction of an alkene with an oxidizing agent such as peracetic acid or m-chloroperbenzoic acid.
Addition of Dimethylthiocarbamoyl Group: The final step involves the introduction of the dimethylthiocarbamoyl group. This can be achieved by reacting the intermediate compound with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, epoxidation, and addition reactions in a controlled manner.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylthiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, m-chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Isoindolines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- involves its interaction with specific molecular targets and pathways. The compound’s epoxy group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition or modulation of enzyme activity, which may contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Epoxyisoindoline: Lacks the dimethylthiocarbamoyl group, making it less reactive in certain chemical reactions.
Hexahydroisoindoline: Lacks both the epoxy and dimethylthiocarbamoyl groups, resulting in different chemical and biological properties.
Dimethylthiocarbamoyl Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- is unique due to the presence of both the epoxy and dimethylthiocarbamoyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
73986-89-7 |
|---|---|
Formule moléculaire |
C11H18N2OS |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole-2-carbothioamide |
InChI |
InChI=1S/C11H18N2OS/c1-12(2)11(15)13-5-7-8(6-13)10-4-3-9(7)14-10/h7-10H,3-6H2,1-2H3 |
Clé InChI |
QMCICVXIQRDSTA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)N1CC2C3CCC(C2C1)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



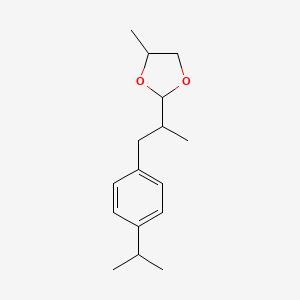

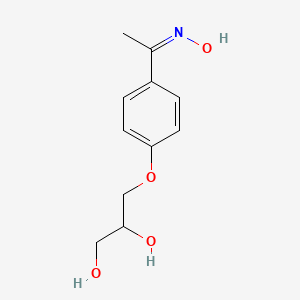
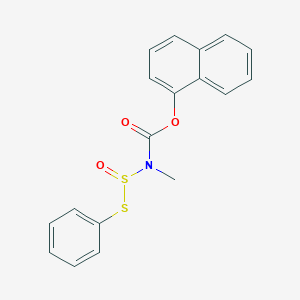
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
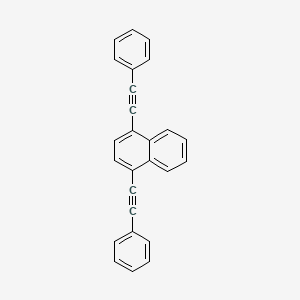

![Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14446996.png)
![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
![2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14447004.png)

